Cas no 2229298-97-7 (1-1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropylethan-1-one)
1-1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropylethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropylethan-1-one
- EN300-1816603
- 1-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]ethan-1-one
- 2229298-97-7
-
- Inchi: 1S/C6H8N4O/c1-4(11)6(2-3-6)5-7-9-10-8-5/h2-3H2,1H3,(H,7,8,9,10)
- InChI Key: UJONUUQZYWUNGY-UHFFFAOYSA-N
- SMILES: O=C(C)C1(C2N=NNN=2)CC1
Computed Properties
- Exact Mass: 152.06981089g/mol
- Monoisotopic Mass: 152.06981089g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 71.5Ų
1-1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropylethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1816603-0.05g |
1-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]ethan-1-one |
2229298-97-7 | 0.05g |
$1200.0 | 2023-09-19 | ||
| Enamine | EN300-1816603-0.1g |
1-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]ethan-1-one |
2229298-97-7 | 0.1g |
$1257.0 | 2023-09-19 | ||
| Enamine | EN300-1816603-0.25g |
1-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]ethan-1-one |
2229298-97-7 | 0.25g |
$1315.0 | 2023-09-19 | ||
| Enamine | EN300-1816603-0.5g |
1-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]ethan-1-one |
2229298-97-7 | 0.5g |
$1372.0 | 2023-09-19 | ||
| Enamine | EN300-1816603-1.0g |
1-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]ethan-1-one |
2229298-97-7 | 1g |
$1429.0 | 2023-06-01 | ||
| Enamine | EN300-1816603-2.5g |
1-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]ethan-1-one |
2229298-97-7 | 2.5g |
$2800.0 | 2023-09-19 | ||
| Enamine | EN300-1816603-5.0g |
1-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]ethan-1-one |
2229298-97-7 | 5g |
$4143.0 | 2023-06-01 | ||
| Enamine | EN300-1816603-10.0g |
1-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]ethan-1-one |
2229298-97-7 | 10g |
$6144.0 | 2023-06-01 | ||
| Enamine | EN300-1816603-1g |
1-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]ethan-1-one |
2229298-97-7 | 1g |
$1429.0 | 2023-09-19 | ||
| Enamine | EN300-1816603-5g |
1-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]ethan-1-one |
2229298-97-7 | 5g |
$4143.0 | 2023-09-19 |
1-1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropylethan-1-one Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 1-1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropylethan-1-one
Introduction to 1-1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropylethan-1-one (CAS No: 2229298-97-7)
1-1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropylethan-1-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural framework and potential biological activities. This compound, identified by the CAS number 2229298-97-7, has garnered attention due to its role as a key intermediate in the synthesis of various pharmacologically active molecules. The presence of both the tetrazole and cyclopropyl moieties in its structure imparts distinct chemical properties that make it a valuable candidate for further exploration in drug discovery and development.
The tetrazole ring is a heterocyclic structure consisting of four nitrogen atoms arranged in a five-membered ring, known for its stability and ability to participate in hydrogen bonding interactions. This feature enhances the compound's binding affinity to biological targets, making it a promising scaffold for designing novel therapeutic agents. On the other hand, the cyclopropyl group introduces rigidity to the molecular structure, which can influence the compound's pharmacokinetic properties and metabolic stability. Such structural attributes are critical in optimizing drug candidates for clinical efficacy and safety.
Recent advancements in medicinal chemistry have highlighted the importance of 1H-tetrazole derivatives in addressing various therapeutic challenges. Studies have demonstrated that tetrazole-based compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a tetrazole moiety into pharmacophores has been shown to enhance drug-receptor interactions, leading to improved therapeutic outcomes. In particular, the 5-substituted tetrazole derivatives have shown promise in modulating enzyme activity and inhibiting pathogenic processes.
The cyclopropylethanone moiety in 1-1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropylethan-1-one contributes to the compound's unique chemical profile. Cyclopropyl-containing compounds are known for their stability under various conditions and their ability to engage in favorable interactions with biological targets. This structural feature has been leveraged in the design of bioactive molecules with enhanced binding affinity and selectivity. The combination of the tetrazole and cyclopropyl groups in this compound suggests potential applications in developing novel therapeutics targeting complex diseases.
In the context of drug discovery, the synthesis of 1-1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropylethan-1-one represents a significant step forward in creating structurally diverse libraries for high-throughput screening. The compound's unique scaffold provides a foundation for generating derivatives with tailored biological activities. Researchers have been exploring various synthetic routes to optimize the production of this intermediate, aiming to improve yield and purity while maintaining its pharmacological relevance.
One of the most compelling aspects of this compound is its potential application in developing treatments for neurological disorders. The tetrazole moiety has been implicated in modulating neurotransmitter systems, making it a viable candidate for addressing conditions such as epilepsy and neurodegenerative diseases. Preclinical studies have indicated that tetrazole-based compounds can interact with specific receptors and ion channels involved in neuronal function. The structural features of 1-1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropylethan-1-one, particularly the combination of tetrazole and cyclopropyl groups, may enhance its efficacy in modulating these pathways.
Furthermore, the compound's potential role in anti-inflammatory therapies is another area of active investigation. Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and metabolic syndromes. The ability of tetrazole derivatives to inhibit pro-inflammatory cytokine production has been demonstrated in several preclinical models. By leveraging the structural advantages of 1H-tetrazole compounds, researchers aim to develop novel anti-inflammatory agents that can target specific inflammatory pathways without causing systemic side effects.
The development of new anticancer agents remains a critical focus in pharmaceutical research, and 1-1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropylethan-1-one offers promising prospects in this domain. Studies have shown that tetrazole-containing molecules can induce apoptosis and inhibit tumor growth by targeting key cellular processes involved in cancer progression. The cyclopropyl group may enhance drug delivery and accumulation at tumor sites due to its ability to interact favorably with biological membranes. These properties make this compound an attractive candidate for further exploration as an anticancer therapeutic.
The synthesis and characterization of 1-(tert-butoxycarbonyl)-3-isocyanatopropene, an important precursor in the preparation of this compound, have also been extensively studied. This intermediate plays a crucial role in constructing the desired tetrazole-cyclopropyl framework through multi-step organic transformations. Advances in synthetic methodologies have enabled more efficient production of such intermediates, facilitating large-scale synthesis for pharmaceutical applications.
The pharmacokinetic profile of CAS No: 2229298-97-7 is another critical factor that influences its potential as a drug candidate. Preliminary studies suggest that this compound exhibits favorable solubility characteristics and metabolic stability under physiological conditions. These properties are essential for ensuring effective absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles required for clinical translation.
In conclusion, 2229298 - 97 - 7 plays a pivotal role as an intermediate molecule with significant pharmaceutical applications. Its unique structural composition combining both tetrazole and cyclopropyl moieties makes it a versatile scaffold for designing novel bioactive compounds targeting various diseases including neurological disorders, chronic inflammation,and cancer. Ongoing research efforts continue to explore its full potential, paving the way for innovative therapeutic solutions.
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